molecular formula C10H10O2 B085128 5-Methoxy-2-methylbenzofuran CAS No. 13391-27-0

5-Methoxy-2-methylbenzofuran

Cat. No. B085128
CAS RN: 13391-27-0
M. Wt: 162.18 g/mol
InChI Key: IKUBQGOYKPKCKQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylbenzofuran is a compound that has been the subject of various chemical studies. It is part of a broader class of organic compounds known as benzofurans, which are known for their interesting chemical and physical properties.

Synthesis Analysis

  • The synthesis of 5-Methoxy-2-methylbenzofuran derivatives involves various chemical reactions. For instance, compounds structurally related to 5-Methoxy-2-methylbenzofuran have been synthesized using electrophilic cyclisation methods and other complex chemical processes (Iqbal, Pandey, & Chauhan, 1991).

Molecular Structure Analysis

  • The molecular structure of 5-Methoxy-2-methylbenzofuran derivatives has been determined using various spectroscopic techniques such as IR, NMR, and X-ray diffraction analysis. These techniques provide detailed insights into the spatial structure and molecular configuration of these compounds (Jiang, Liu, Lv, & Zhao, 2012).

Chemical Reactions and Properties

  • 5-Methoxy-2-methylbenzofuran derivatives undergo a range of chemical reactions, leading to the formation of various other chemical entities. These reactions are influenced by different substituents and catalysts used during the synthesis process (Ma, Lu, & Lu, 2005).

Scientific Research Applications

  • Synthesis of Novel Derivatives : 5-Methoxy-2-methylbenzofuran has been used in the synthesis of novel derivatives such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole, with investigation into their optical properties in different solvents (Jiang et al., 2012).

  • Optical Properties and Chemical Structure Analysis : Studies have focused on the UV-vis absorption and fluorescence spectral characteristics of compounds derived from 5-Methoxy-2-methylbenzofuran, demonstrating variations in absorption maxima and emission spectra based on different substituents (Jiang et al., 2012).

  • Antimicrobial Activity : Research has been conducted on the synthesis of Schiff bases of benzofuran, including 5-Methoxy-2-methylbenzofuran derivatives, and their potential antibacterial activity (Rahman & Ismail, 1976).

  • Biological Activities and Potential Applications : Investigations into the biological activities of derivatives of 5-Methoxy-2-methylbenzofuran have shown potential applications in areas such as antiarrhythmic activity and antihypertensive activities (Bourgery et al., 1981; Turan-Zitouni et al., 1994, 1996), Turan-Zitouni et al., 1994, 1996).

  • Anticholinesterase and Hallucinogen-Like Activities : Studies have also explored the anticholinesterase activity of certain derivatives and the use of dihydrobenzofuran analogues in modeling hallucinogenic phenylalkylamines (Luo et al., 2005; Monte et al., 1996, 1997), Monte et al., 1996, 1997).

  • Synthesis of Heterocyclic Compounds : The compound has been utilized in the synthesis of heterocyclic compounds bearing the benzo[b]furan moiety, with evaluation of their antioxidant activities (Abdel-Motaal et al., 2017).

Safety and Hazards

The safety information for 5-Methoxy-2-methylbenzofuran indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

5-methoxy-2-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-5-8-6-9(11-2)3-4-10(8)12-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUBQGOYKPKCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405083
Record name 5-Methoxy-2-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-methylbenzofuran

CAS RN

13391-27-0
Record name 5-Methoxy-2-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of 5-Methoxy-2-methylbenzofuran derivatives in medicinal chemistry?

A: Research suggests that certain derivatives of 5-Methoxy-2-methylbenzofuran, specifically aminoesters of benzofurancarboxylic acids, show promise as potential circulatory drugs. [] These compounds have demonstrated hypotensive (blood pressure-lowering) and antiarrhythmic (regulating irregular heartbeats) activities in preclinical studies. [] Further research is needed to fully understand their mechanism of action and potential for therapeutic use.

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